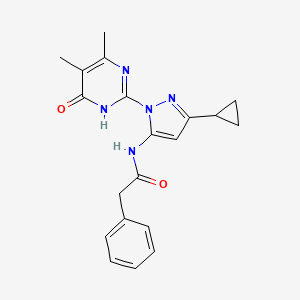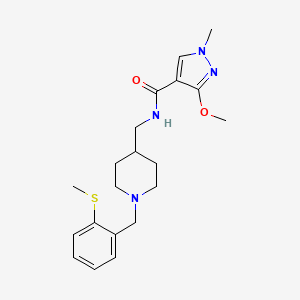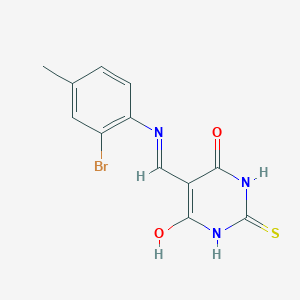![molecular formula C17H16N2O3S B2806113 methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate CAS No. 1355461-53-8](/img/structure/B2806113.png)
methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate" is a synthetic organic molecule with diverse applications in scientific research, particularly in chemistry, biology, and pharmacology. Its unique structural features, including a pyridine ring, a methylsulfanyl group, and an indole backbone, make it a compound of significant interest for studying various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. A common synthetic route includes:
Formation of the Pyridine Intermediate: : The pyridine ring with a methylsulfanyl substituent can be synthesized through a nucleophilic substitution reaction, where a methylthiol group is introduced into a pyridine precursor using appropriate reagents and catalysts.
Coupling with Indole Derivative: : The pyridine intermediate is then coupled with an indole derivative through a carbonylation reaction, facilitated by a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Esterification: : The final step involves esterification, where the carboxyl group on the indole derivative is converted into a methyl ester using methanol and a suitable acid catalyst.
Industrial Production Methods
On an industrial scale, the synthesis might involve more streamlined processes and optimization to ensure higher yield and purity. Key parameters such as temperature, solvent choice, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyridine or indole rings, introducing new functional groups or substituents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles, or electrophiles specific to the desired substitution.
Major Products
The products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
科学研究应用
This compound has various applications in scientific research:
Chemistry: : It is used as a model compound to study reaction mechanisms and the effects of different substituents on the reactivity of pyridine and indole derivatives.
Biology: : In biological research, it serves as a probe to investigate enzyme activity, particularly those enzymes involved in oxidation-reduction processes.
Medicine: : Its unique structure makes it a candidate for drug development, especially in designing molecules that target specific biological pathways.
作用机制
The compound's effects are mainly driven by its interaction with specific molecular targets. For instance:
Enzyme Inhibition: : It may inhibit enzymes by binding to active sites, thereby blocking substrate access.
Receptor Modulation: : It can modulate the activity of certain receptors, influencing signaling pathways and cellular responses.
Chemical Interactions: : Its various functional groups allow it to participate in multiple chemical interactions, influencing its behavior in different environments.
相似化合物的比较
Similar Compounds
Methyl 1-[2-(methylthio)pyridine-3-carbonyl]-1H-indole-2-carboxylate
Ethyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate
Methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-1H-indole-2-carboxylate
Uniqueness
Compared to similar compounds, methyl 1-[2-(methylsulfanyl)pyridine-4-carbonyl]-2,3-dihydro-1H-indole-2-carboxylate exhibits unique properties due to its specific combination of functional groups and structural configuration
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactivity, and broad range of applications make it a key subject of study for chemists, biologists, and industrial researchers. Understanding its properties and behavior can lead to new discoveries and innovations in multiple disciplines.
属性
IUPAC Name |
methyl 1-(2-methylsulfanylpyridine-4-carbonyl)-2,3-dihydroindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-22-17(21)14-9-11-5-3-4-6-13(11)19(14)16(20)12-7-8-18-15(10-12)23-2/h3-8,10,14H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYZHZRMEDSOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=NC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2806030.png)
![N-(2-chlorobenzyl)-2-(furan-2-yl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B2806034.png)
![N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2806035.png)



![N'-(4-carbamoylphenyl)-N-[2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide](/img/structure/B2806042.png)
![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)
![3-ethyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2806044.png)
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2806045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2806049.png)
![4-{[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2806051.png)
![4-[(5-bromopyrimidin-2-yl)oxy]-N-(3-methoxyphenyl)piperidine-1-carboxamide](/img/structure/B2806052.png)
